BOC-D-THR(TBU)-OH
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Overview
Description
BOC-D-THR(TBU)-OH is a synthetic organic compound with the molecular formula C11H21NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butyl groups and an amino acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-THR(TBU)-OH typically involves the protection of amino acids using tert-butyl groups. One common method involves the reaction of an amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
BOC-D-THR(TBU)-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
BOC-D-THR(TBU)-OH has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of BOC-D-THR(TBU)-OH involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Similar in structure but lacks the additional tert-butyl group on the amino acid backbone.
N-tert-butoxycarbonyl-L-valine: Contains a similar tert-butyl protecting group but has a different amino acid backbone.
Uniqueness
BOC-D-THR(TBU)-OH is unique due to its dual tert-butyl protection, which provides enhanced stability and resistance to hydrolysis. This makes it particularly useful in applications where stability under physiological conditions is crucial.
Properties
Molecular Formula |
C13H25NO5 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16) |
InChI Key |
LKRXXARJBFBMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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